Ethyl 1-cyclohexyl-3-methyl-2,4-dioxo-7-phenyl-1,3,4,5,6,7-hexahydro-2H-pyrano[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 1-cyclohexyl-3-methyl-2,4-dioxo-7-phenyl-2,3,4,5,6,7-hexahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of pyrano[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrano[2,3-d]pyrimidine core with various substituents, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of Ethyl 1-cyclohexyl-3-methyl-2,4-dioxo-7-phenyl-2,3,4,5,6,7-hexahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of cyclohexanone, ethyl acetoacetate, and urea in the presence of a catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Chemical Reactions Analysis
Ethyl 1-cyclohexyl-3-methyl-2,4-dioxo-7-phenyl-2,3,4,5,6,7-hexahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 1-cyclohexyl-3-methyl-2,4-dioxo-7-phenyl-2,3,4,5,6,7-hexahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit cell proliferation in certain cancer cell lines.
Biological Studies: The compound is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a building block in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of Ethyl 1-cyclohexyl-3-methyl-2,4-dioxo-7-phenyl-2,3,4,5,6,7-hexahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound binds to active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting its anti-cancer effects .
Comparison with Similar Compounds
Ethyl 1-cyclohexyl-3-methyl-2,4-dioxo-7-phenyl-2,3,4,5,6,7-hexahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylate can be compared with other pyrano[2,3-d]pyrimidine derivatives such as:
Ethyl 1-cyclohexyl-3-methyl-2,4-dioxo-7-phenyl-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine-6-carboxylate: Similar structure but with slight variations in the substituents.
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds also exhibit significant biological activities and are used in similar research applications.
The uniqueness of Ethyl 1-cyclohexyl-3-methyl-2,4-dioxo-7-phenyl-2,3,4,5,6,7-hexahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylate lies in its specific substituents, which confer distinct biological properties and potential therapeutic applications.
Biological Activity
Ethyl 1-cyclohexyl-3-methyl-2,4-dioxo-7-phenyl-1,3,4,5,6,7-hexahydro-2H-pyrano[2,3-d]pyrimidine-6-carboxylate (CAS No: 69310-78-7) is a complex organic compound belonging to the pyrano[2,3-d]pyrimidine family. This class of compounds is recognized for its diverse biological activities and potential therapeutic applications. The unique structural features of this compound contribute to its biological properties and mechanisms of action.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C23H28N2O5 |
Molecular Weight | 412.48 g/mol |
Density | 1.28 g/cm³ |
Boiling Point | 537.8 °C at 760 mmHg |
Flash Point | 279.1 °C |
Biological Activity Overview
Recent studies have highlighted the potential biological activities of this compound in various fields:
- Anticancer Activity : Preliminary research indicates that this compound exhibits significant inhibition of cell proliferation in certain cancer cell lines. Its mechanism involves the inhibition of specific kinases that are crucial for cancer cell growth and survival.
- Antimicrobial Properties : The compound has shown promising antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, it has been tested against Escherichia coli and Pseudomonas aeruginosa, demonstrating effective minimum inhibitory concentrations (MIC) comparable to established antibiotics.
- Antioxidant Activity : Ethyl 1-cyclohexyl-3-methyl-2,4-dioxo-7-phenyl derivatives have also been reported to possess antioxidant properties, which can mitigate oxidative stress in biological systems.
The biological activity of Ethyl 1-cyclohexyl-3-methyl-2,4-dioxo-7-phenyl derivatives is primarily attributed to their interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways. For example, its binding affinity to kinases involved in cell signaling pathways can lead to reduced cell proliferation.
- Receptor Interaction : It may also interact with various receptors that modulate cellular responses to external stimuli.
Case Studies
Several studies have investigated the biological activity of compounds similar to Ethyl 1-cyclohexyl derivatives:
-
Anticancer Studies :
- A study demonstrated that derivatives exhibited cytotoxic effects on HeLa cells with IC50 values indicating potent anticancer activity.
- Molecular docking studies suggested strong binding interactions with target proteins involved in cancer progression.
-
Antimicrobial Studies :
- Research indicated that derivatives showed significant antibacterial activity with MIC values lower than those of conventional antibiotics.
- The structure–activity relationship (SAR) analysis revealed that specific substituents enhance antimicrobial efficacy.
Comparative Analysis
To understand the unique properties of Ethyl 1-cyclohexyl derivatives better, a comparative analysis with other pyrano[2,3-d]pyrimidine compounds can be insightful:
Compound Name | Anticancer Activity | Antimicrobial Activity | Antioxidant Activity |
---|---|---|---|
Ethyl 1-cyclohexyl-3-methyl derivative | High | Moderate | Moderate |
Pyrano[2,3-d]pyrimidine derivatives | Moderate | High | High |
Other substituted pyrimidines | Variable | Low to Moderate | Variable |
Properties
CAS No. |
69310-78-7 |
---|---|
Molecular Formula |
C23H28N2O5 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
ethyl 1-cyclohexyl-3-methyl-2,4-dioxo-7-phenyl-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H28N2O5/c1-3-29-22(27)17-14-18-20(26)24(2)23(28)25(16-12-8-5-9-13-16)21(18)30-19(17)15-10-6-4-7-11-15/h4,6-7,10-11,16-17,19H,3,5,8-9,12-14H2,1-2H3 |
InChI Key |
ZQEYUJNHTLLUJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2=C(N(C(=O)N(C2=O)C)C3CCCCC3)OC1C4=CC=CC=C4 |
Origin of Product |
United States |
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